REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)C>O>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[F:1])=[O:6])=[CH:14][CH:13]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.29 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
9.32 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 140°-155° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature raised to 180°-190° C.
|
Type
|
CUSTOM
|
Details
|
A solution was obtained at about 140° C
|
Type
|
CUSTOM
|
Details
|
The heating bath was removed
|
Type
|
ADDITION
|
Details
|
the stirred mixture (sublimate above the solution) was treated cautiously with 80 mL of water
|
Type
|
CUSTOM
|
Details
|
the heating bath removed
|
Type
|
ADDITION
|
Details
|
66 mL of 3N HCl added
|
Type
|
ADDITION
|
Details
|
the mixture poured into 1 L of water
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
STIRRING
|
Details
|
on stirring
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
The Celite pad was washed well with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the methylene chloride removed
|
Type
|
CUSTOM
|
Details
|
obtained from basification of the aqueous phase
|
Type
|
DISSOLUTION
|
Details
|
The combined material was dissolved
|
Type
|
TEMPERATURE
|
Details
|
The brown solid obtaing on cooling
|
Type
|
CUSTOM
|
Details
|
was additionally recrystallized twice from ethyl acetate-hexane
|
Type
|
CUSTOM
|
Details
|
Final purification by flash column chromatography (methylene chloride)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)C2=C(C=CC=C2)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.45 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 253.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |